2-Amino-N-(benzyloxy)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-phenylmethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJHTYWRYNWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563115 | |
| Record name | N-(Benzyloxy)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-23-8 | |
| Record name | N-(Benzyloxy)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Amino N Benzyloxy Acetamide
Established Synthetic Routes to the Core 2-Amino-N-(benzyloxy)-acetamide Moiety
Strategies Involving Benzyloxyacetyl Chloride Formation
A primary and direct method for forming the amide bond is the reaction between an acid chloride and an amine. youtube.com In the context of this compound, this can be envisioned through the acylation of O-benzylhydroxylamine with a suitably protected aminoacetyl chloride, such as N-Boc-glycyl chloride or N-Cbz-glycyl chloride. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of chloride. youtube.com
Typically, this reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. hud.ac.ukyoutube.com The use of a base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic. youtube.com A subsequent deprotection step would be required to reveal the free amino group and yield the target compound.
Alternatively, a related precursor, 2-(benzyloxy)acetyl chloride, can be used to synthesize analogous structures by reacting it with various amines in a suitable solvent like dichloromethane (B109758) (CH2Cl2) with a base such as triethylamine (NEt3). researchgate.net While this specific reagent would lead to a different final product, the underlying amide-forming methodology is directly applicable.
| Reactants | Reagents/Conditions | Product Type | Reference |
| Acid Chloride, Primary/Secondary Amine | Base (e.g., NaOH, Triethylamine) | Amide | hud.ac.uk, youtube.com |
| 4-Fluorobenzoyl chloride, Pyrrolidine | Triethylamine, Cyrene™ | N-(4-fluorobenzoyl)pyrrolidine | hud.ac.uk |
| 2-(Benzyloxy)acetyl chloride, Amine | NEt3, CH2Cl2, 0 °C to rt | N-substituted-2-(benzyloxy)acetamide | researchgate.net |
| Benzoic acid, Benzylamine | PPh3, N-chlorophthalimide, Toluene | N-Benzylbenzamide | acs.org |
Approaches Utilizing Aminoacetaldehyde Intermediates
Reductive amination represents a powerful and versatile alternative for constructing the C-N bond. masterorganicchemistry.comorganic-chemistry.org This strategy involves the reaction of a carbonyl compound, in this case, an aminoacetaldehyde derivative, with an amine to form an intermediate imine (or oxime), which is then reduced in situ to the corresponding amine.
A key advantage of this method is its ability to avoid the multiple alkylation issues that can plague other synthesis routes. masterorganicchemistry.com The use of sugar-derived dicarbonyl substrates in double reductive amination (DRA) reactions with O-benzylhydroxylamine has been shown to be an effective tool for accessing complex piperidine (B6355638) skeletons, demonstrating the utility of this amine in reductive amination protocols. chim.it
| Carbonyl Compound | Amine | Reducing Agent | Key Feature | Reference |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3, H2/Catalyst | In situ imine/oxime formation and reduction | masterorganicchemistry.com, organic-chemistry.org |
| Dialdehyde | O-Benzylhydroxylamine | NaBH3CN | Double Reductive Amination (DRA) | chim.it |
| Aldehyde | Ammonia (B1221849) | Metal Hydride | Selective preparation of primary amines | organic-chemistry.org |
Multi-Step Synthesis from Precursor Molecules
Complex organic molecules like this compound are often assembled through multi-step synthetic sequences that involve the strategic use of protecting groups and a series of reliable chemical transformations. A common theme in these syntheses is the use of a protected amino acid as a starting point.
For instance, a synthesis could begin with N-benzyloxycarbonyl-glycine (Cbz-glycine). chim.it This protected amino acid can be activated (e.g., by forming a mixed anhydride) and then reacted with O-benzylhydroxylamine. The resulting protected intermediate is then subjected to a deprotection step, typically hydrogenolysis using a palladium catalyst (Pd/C) and hydrogen gas, to remove the Cbz group and liberate the primary amine, yielding the final product. chim.it
Similarly, other protecting groups like tert-butoxycarbonyl (Boc) can be used. A synthesis might start with the reductive alkylation of an amine with N-Boc-2-aminoacetaldehyde, followed by further functionalization and a final deprotection step using a strong acid like hydrochloric acid (HCl) in dioxane. acs.org Such multi-step routes, while longer, allow for the construction of the target molecule from simple, readily available precursors and provide flexibility for introducing other functional groups. google.com
Functional Group Transformations and Derivatization during Synthesis
Once the core structure of this compound is formed, or during its synthesis, its functional groups can be transformed to create derivatives or to complete the synthetic route.
Oxidation Reactions of the Amino Group
The primary amino group in this compound is susceptible to oxidation, a transformation that can lead to a variety of products depending on the reagents and conditions used. The selective oxidation of this group in the presence of the benzyloxy and amide functionalities presents a significant chemical challenge. nih.gov
General methods for the oxidation of primary amines can be considered. For example, strong oxidation can convert primary amines all the way to nitro compounds. libretexts.org More controlled oxidation of primary amines can yield nitriles, a transformation achievable with reagents like trichloroisocyanuric acid (TCCA) or through copper-catalyzed aerobic oxidation. researchgate.net Another potential outcome is the formation of an imine through oxidative coupling, which can be catalyzed by various transition metals or achieved under metal-free conditions with oxidants like hydrogen peroxide (H2O2). orientjchem.org
The oxidation of simple primary amines by hydroxyl radicals has been shown to lead to ammonia formation, while related amide structures can be oxidized to oxamic acid. nih.gov Lewis acid-catalyzed oxidation of benzylamines using tert-butyl hydroperoxide (TBHP) can yield the corresponding amides. researchgate.net The application of these methods to this compound would require careful optimization to achieve selectivity and avoid undesired side reactions, such as cleavage of the benzylic ether.
Reduction of Amide Moieties
The amide functional group within this compound can be reduced to an amine, a transformation that converts the acetamide (B32628) into an N-substituted ethylenediamine (B42938) derivative. Lithium aluminum hydride (LiAlH4) is a powerful and classic reagent for this purpose, effectively reducing primary, secondary, and tertiary amides to their corresponding amines. This method is a cornerstone of amine synthesis.
More recent and selective methods have also been developed. The combination of silanes with various catalysts (e.g., iridium, yttrium, or metal-free systems) offers a milder alternative for amide reduction. These protocols often exhibit broad substrate scope and tolerance for other functional groups. For example, a system using tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes can efficiently convert amides to amines at room temperature.
An alternative reduction pathway involves the cleavage of the C-N amide bond to yield an alcohol. A general method for reducing primary, secondary, and tertiary amides to alcohols has been developed using a combination of samarium(II) iodide (SmI2), an amine, and water. This reaction proceeds with high selectivity for C–N bond cleavage under mild conditions.
Nucleophilic Substitution of the Benzyloxy Group
The benzyloxy group, a key feature of the this compound structure, plays a significant role in the molecule's synthesis and subsequent reactions. While direct nucleophilic substitution to displace the entire benzyloxy group is not a primary synthetic route to the final compound, the cleavage of the oxygen-benzyl bond is a noteworthy transformation. This process is most analogous to the deprotection strategies used for the closely related benzyloxycarbonyl (Cbz or Z) protecting group, which is widely employed in peptide synthesis. unibo.it
The most common method for cleaving a benzyloxy group is through catalytic hydrogenolysis. google.com In this reaction, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process can be considered a form of reductive cleavage where the benzyl (B1604629) group is effectively substituted by a hydrogen atom. The reaction is generally clean and efficient, proceeding under mild conditions, often at room temperature and atmospheric pressure. google.com The primary by-product is toluene, which is volatile and easily removed. This method is a cornerstone of synthetic chemistry, particularly for removing benzyl-type protecting groups from amines, alcohols, and carboxylic acids to reveal the desired functional group.
Optimization of Reaction Conditions and Yields
The synthesis of acetamides and similar peptide-like structures is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and side-product formation. A critical step analogous to the formation of this compound is the coupling of a carboxylic acid with an amine. Research into peptide synthesis provides a valuable model for this optimization.
For instance, in the coupling of an N-benzyloxycarbonyl (Z)-protected amino acid with an amine, the choice of coupling agent and base is paramount. Propylphosphonic anhydride (B1165640) (T3P®) has been identified as a highly efficient coupling reagent. unibo.it The optimization of this reaction involves a careful selection of a non-nucleophilic base and its stoichiometry. Studies have shown that using 1.5 equivalents of the coupling reagent and 3 equivalents of a base like N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can lead to nearly complete conversion in as little as five minutes at room temperature. unibo.it
The choice of base is critical; while stronger, hindered bases like DIPEA provide excellent results, other bases such as pyridine or 2,6-lutidine can result in significantly lower conversions under similar conditions. unibo.it Temperature also plays a role, with reactions performed at 0 °C sometimes showing slightly reduced conversion compared to those at room temperature, though potentially with fewer side products. unibo.it
The following interactive table presents data from an optimized coupling reaction analogous to the synthesis of the target molecule, demonstrating the impact of different bases on reaction conversion.
Table 1: Optimization of Base for a T3P®-Mediated Amide Coupling Reaction unibo.it Reaction conditions: Z-protected amino acid, amine, and T3P® in DMF (0.1 M) at room temperature for 5 minutes.
| Entry | Base (Equivalents) | pKaH | Conversion (%) |
| 1 | DIPEA (3) | 6.5 | >99 |
| 2 | 2,6-Lutidine (3) | 8.3 | 56 |
| 3 | Pyridine (3) | 7.5 | 42 |
| 4 | TEA (3) | 6.9 | 94 |
| 5 | NMM (3) | 6.9 | 90 |
Data sourced from a study on green peptide synthesis, illustrating common optimization parameters. unibo.it
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates. In the context of synthesizing this compound and related compounds, several green strategies can be implemented.
A key principle is the use of protecting groups that can be removed under environmentally benign conditions. The benzyloxycarbonyl (Z) group, structurally related to the benzyloxyamide moiety, is considered a suitable choice in green synthesis because it can be removed by catalytic hydrogenation. unibo.it This method avoids the use of harsh acidic or basic reagents and generates a non-toxic, easily separable by-product (toluene), aligning with the principle of designing for degradation and preventing waste.
Another green approach involves optimizing reactions to be highly efficient and rapid, thereby reducing energy consumption and the potential for by-product formation. The use of highly effective coupling reagents like T3P® allows reactions to proceed to completion in minutes at ambient temperature, which is a significant improvement over methods requiring prolonged heating. unibo.it
Furthermore, the selection of solvents is a major focus of green chemistry. While many amide bond formations are conducted in solvents like dimethylformamide (DMF), research is ongoing to replace these with greener alternatives. semanticscholar.org For some peptide syntheses, water has been successfully used as a solvent, particularly when employing water-soluble coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). semanticscholar.org The ideal green synthesis would also minimize purification steps, such as aqueous work-ups and chromatography, by driving reactions to full conversion, thus simplifying the isolation of the final product. unibo.it
Derivatives and Analogues of 2 Amino N Benzyloxy Acetamide: Synthesis and Structural Diversification
Design Principles for Novel 2-Amino-N-(benzyloxy)-acetamide Analogues
The generation of new analogues is a structured process rooted in established medicinal chemistry principles. A key strategy involves the modification of the benzoyl amide moiety. For instance, in the design of selective κ opioid receptor (KOR) antagonists, the benzoyl amide group of a lead compound was transformed into N-hydroxybenzamide and benzisoxazole-3(2H)-one. nih.gov This modification aimed to enhance binding affinity and selectivity for the target receptor. nih.gov
Another prevalent design strategy is bioisosteric replacement, where a functional group is substituted with another group that has similar physical or chemical properties. This can lead to retained or enhanced biological activity. An example is the use of a 1,3,4-oxadiazole (B1194373) moiety in the design of COX-II inhibitors, where it is combined with an amide linkage and a benzophenone (B1666685) structure to create compounds with anti-inflammatory potential.
Furthermore, structural diversification is achieved by introducing various substituents onto the core scaffold. In the development of antimicrobial aurones, substitutions at the 5-position with amino and acetamido groups, along with various substitutions at the 2′, 3′, and 4′ positions of a linked phenyl ring, were explored. mdpi.com Comparing the activity of these structurally related compounds provides valuable information for identifying the most effective substitutions. mdpi.com For example, the observation that benzyloxy-substituted aurones showed activity at the 3' position, while phenyl-substituted ones were active at both 3' and 4' positions, offers crucial insight for future design. mdpi.com
Synthesis of N-Substituted Acetamide (B32628) Derivatives
The synthesis of N-substituted acetamide derivatives from the this compound core is a central theme in the exploration of this chemical class. These syntheses often involve multi-step reaction sequences that allow for the introduction of a wide range of functional groups.
The synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (B126) analogues demonstrates a comprehensive multi-step synthetic route. nih.gov The process begins with the alkylation of 4-nitrophenol (B140041) with various alkyl or benzyl (B1604629) bromides. nih.gov This is followed by the reduction of the nitro group. A notable detail in this step is the choice of reducing agent; to prevent dehalogenation when chlorine is present on the aromatic ring, an activated zinc/copper pair is used instead of a palladium catalyst. nih.gov
The subsequent steps involve reductive alkylation with N-Boc-2-aminoacetaldehyde, followed by benzoylation and the final removal of the Boc protecting group using hydrochloric acid to yield the target compounds. nih.gov This systematic approach has been used to prepare a large number of analogues for screening purposes. nih.gov
Table 1: Synthetic Route for N-(2-aminoethyl)-N-benzyloxyphenyl-benzamides
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| a | Alkylation of 4-nitrophenol | Acetone, K2CO3, 60 °C |
| b | Reduction of nitro group | Pt/C, H2, EtOAc, rt or Zn/Cu, aq. NH4Cl/diethylether, rt |
| c | Reductive alkylation | N-Boc-2-aminoacetaldehyde, Na(OAc)3BH, chloroform, rt |
| d | Benzoylation | R2COCl, DIPEA, dichloromethane (B109758), 4 °C to rt |
| e | Boc deprotection | 4 M HCl in dioxane, rt |
Data sourced from PubMed Central. nih.gov
The incorporation of sulfur-containing functional groups, such as arylsulfinyl and arylsulfonyl moieties, represents another avenue of structural diversification. Research has focused on 2-amino-N-(arylsulfinyl)-acetamide compounds as potential inhibitors of bacterial aminoacyl-tRNA synthetase (aaRS). wipo.int These compounds are of interest due to the essential role of aaRS enzymes in bacterial protein synthesis. wipo.intresearchgate.net
Similarly, series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes have been prepared and evaluated. nih.gov The synthesis of these diarylsulfone derivatives is based on structure-activity relationships (SARs) previously established for other classes of biologically active compounds. nih.gov Furthermore, a series of acetamidosulfonamide derivatives have been synthesized and studied, with quantitative structure-activity relationship (QSAR) models developed to guide the rational design of new compounds with enhanced properties. researchgate.net
The introduction of a trifluoroethyl group onto the acetamide nitrogen results in analogues with distinct properties. The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its salts is a key process, as this compound serves as an important intermediate in the preparation of other complex molecules. patsnap.comchemicalbook.com
Several methods for its preparation have been developed. One patented method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by treatment with aqueous ammonia (B1221849). chemicalbook.com However, this can lead to the formation of dimer impurities. chemicalbook.com Alternative synthetic strategies utilize different amine protecting groups, such as benzyl carbamate (B1207046) or tert-butyl carbamate, to improve the reaction's efficiency and purity of the final product. google.com For example, a synthesis can start from 2,2,2-trifluoro-1-methoxyethanol and acetamide to produce an intermediate, which is then chlorinated and further reacted to yield the desired trifluoroethyl acetamide derivative. orgsyn.org
Table 2: Example Synthesis of a Trifluoroethyl Acetamide Intermediate
| Step | Reaction | Starting Materials | Product | Yield |
|---|---|---|---|---|
| A | Hydroxyethyl-acetamide formation | 2,2,2-trifluoro-1-methoxyethanol, acetamide | N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide | 56% |
| B | Chlorination | N-(2,2,2-trifluoro-1-hydroxyethyl)-acetamide, thionyl chloride | N-1-(Chloro-2,2,2-trifluoro-ethyl)acetamide | - |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Further structural variations include the incorporation of cyclopropyl (B3062369) and methyl-benzyl groups. The compound 2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-acetamide is one such example, highlighting the ability to introduce both cyclic alkyl and substituted benzyl moieties onto the amide nitrogen. cymitquimica.com The synthesis of N-benzyl-2-acetamidopropionamide derivatives has also been explored, validating the hypothesis that placing a small, substituted heteroatom moiety at a specific position is crucial for activity. nih.gov The asymmetric synthesis of compounds like tert-butyl 2-N-benzyl-N-α-methylbenzylamino-5-methoxycarbonylmethylcyclopentane-1-carboxylate has been achieved through domino reactions, showcasing complex stereocontrolled synthetic strategies. mdpi.com
The synthesis of various benzyl-substituted acetamide derivatives has been a significant area of research. Studies have shown that 2-substituted N-benzyl-2-acetamidoacetamides are potent anticonvulsants. nih.gov The Ugi four-component reaction has been employed to efficiently synthesize a series of N–benzyl–2–(N–benzylamido)acetamide peptoids. abq.org.br This method allows for the creation of a library of compounds from various starting materials in a single step. abq.org.br Additionally, an efficient method for preparing 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide has been developed using an optically pure oxazolidinone as a chiral auxiliary, demonstrating the focus on stereoselective synthesis. researchgate.net
Heterocyclic Ring Incorporations and Modifications
The introduction of heterocyclic moieties is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. For derivatives of this compound, this approach has led to the development of novel molecular architectures with diverse pharmacological profiles.
Benzimidazole (B57391) Derivatives
The benzimidazole ring system is a prominent feature in many biologically active compounds. Its incorporation into the acetamide structure has been explored to generate novel derivatives. Synthetic strategies often involve the initial formation of a substituted 2-phenyl benzimidazole, which is then derivatized at the N1 position with an acetamide side chain.
One common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a substituted aromatic aldehyde to form the 2-aryl-1H-benzimidazole core. This intermediate can then undergo N-alkylation with an appropriate haloacetamide reagent, such as ethyl chloroacetate, followed by amidation to yield the desired acetamide derivatives. nih.gov Another approach involves a multi-step process starting from 2-(N-protecting group)-O-aryl diamine, which is reacted and cyclized to form a 1-protecting group-2-(N-substituted)-amino-benzimidazole, followed by deprotection. google.com This intramolecular dehydrating cyclization of ureas offers an alternative pathway applicable to industrial-scale production. google.com
These synthetic efforts have produced a variety of N-substituted benzimidazole-1-acetamide derivatives, as detailed in the following table.
Table 1: Examples of Synthesized Benzimidazole-Acetamide Derivatives
| Compound Name | Derivative Type | Key Feature | Reference |
| 4-({[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetyl}amino) benzoic acid | 2-phenyl benzimidazole-1-acetamide | Introduction of a benzoic acid moiety. | nih.gov |
| N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide | 2-phenyl benzimidazole-1-acetamide | Simple ethylamide substitution. | nih.gov |
| 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide | 2-phenyl benzimidazole-1-acetamide | Phenylamide substitution with a chlorophenyl group on the benzimidazole. | nih.gov |
| 1-protecting group-2-(N-substituted)-amino-benzimidazole | 2-amino-benzimidazole | Intermediate in a multi-step synthesis involving dehydrating cyclization. | google.com |
Aminoheterocycle-Benzyloxyphenylbenzamide Conjugates
Research into related structures has led to the synthesis of conjugates where an aminoheterocycle is linked to a benzyloxyphenylbenzamide backbone. doaj.org While the core is a benzamide rather than an acetamide, the synthetic principles for attaching aminoheterocycles are relevant. In this work, three series of derivatives were synthesized to explore their potential as β-secretase (BACE-1) inhibitors. doaj.org The core structure features a 4-(benzyloxy)phenyl group attached to a benzamide, which is further substituted with different aminoheterocycles.
The synthesized series included:
2-Aminooxazoles
2-Aminothiazoles
2-Amino-6H-1,3,4-thiadiazines
Preliminary structure-activity relationship studies revealed that the presence of a 2-amino-6H-1,3,4-thiadiazine moiety was favorable for inhibitory activity against BACE-1. doaj.org
Table 2: Aminoheterocycles Incorporated into Benzyloxyphenylbenzamide Scaffolds
| Heterocycle | Compound Series | Key Finding | Reference |
| 2-Aminooxazole | 3-(2-aminooxazolyl)-4-benzyloxyphenylbenzamides | Part of a library designed to probe BACE-1 inhibition. | doaj.org |
| 2-Aminothiazole (B372263) | 3-(2-aminothiazolyl)-4-benzyloxyphenylbenzamides | Part of a library designed to probe BACE-1 inhibition. | doaj.org |
| 2-Amino-6H-1,3,4-thiadiazine | 3-(2-amino-6H-1,3,4-thiadiazinyl)-4-benzyloxyphenylbenzamides | Moiety associated with favorable BACE-1 inhibitory activity. | doaj.org |
Thiazole (B1198619) and Thiadiazine Linkages
The incorporation of thiazole and thiadiazine rings represents another significant area of structural diversification. As noted previously, 2-amino-6H-1,3,4-thiadiazine moieties have been successfully incorporated into related benzyloxyphenylbenzamide structures. doaj.org
The synthesis of thiazole-containing acetamide derivatives has been achieved through various methods. A prominent method is the Suzuki cross-coupling reaction, which is effective for creating C-C bonds. nih.gov For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized by coupling acetylated 2-amino-6-bromobenzothiazole (B93375) with different arylboronic acids or esters in the presence of a Pd(0) catalyst. nih.gov This approach allows for the introduction of a wide range of aryl groups at the 6-position of the benzothiazole (B30560) ring, with 1,4-Dioxane found to be an effective solvent for these reactions. nih.gov
The classic Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, remains a fundamental and versatile method for creating the 2-aminothiazole core, which can then be further derivatized. derpharmachemica.com
Table 3: Synthesis of Thiazole and Thiadiazine Derivatives
| Synthetic Method | Starting Materials | Product Type | Yields/Observations | Reference |
| Suzuki Cross-Coupling | Acetylated 2-amino-6-bromobenzothiazole, Arylboronic acids/esters | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Good to excellent yields (up to 85%) were achieved. | nih.gov |
| Hantzsch Reaction | α-haloketones, Thioamides | 2-Aminothiazole derivatives | A straightforward procedure providing good yields. | derpharmachemica.com |
| Multi-step Synthesis | 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives | 2-Amino-6H-1,3,4-thiadiazines | The 2-amino-6H-1,3,4-thiadizine moiety was favorable for BACE-1 inhibition. | doaj.org |
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry provides powerful tools for the rapid synthesis of a large number of diverse compounds from a common scaffold, such as this compound. wikipedia.org This high-throughput approach is invaluable for drug discovery, allowing for the efficient exploration of chemical space to identify compounds with desired biological activities. nih.gov
The core principle involves systematically and repetitively linking various "building blocks" to a central molecular structure. nih.gov For this compound, a library could be generated by varying three key positions:
Substituents on the amino group.
Substituents on the phenyl ring of the benzyloxy group.
Modifications to the acetamide backbone itself.
A common technique is solid-phase synthesis, where the core scaffold is attached to a resin support. wikipedia.org The "split-and-pool" (or split-mix) synthesis method is particularly efficient for creating large peptide or small-molecule libraries. wikipedia.org In this process, the resin is divided into portions, each is reacted with a different building block, and then all portions are recombined. Repeating this cycle allows for the exponential generation of unique compounds. wikipedia.org
Parallel synthesis is another approach where compounds are synthesized in separate reaction wells, often using robotic systems. nih.gov This method typically produces smaller libraries but allows for easier purification and characterization of each individual compound. nih.gov The design of these libraries is often guided by computational chemistry, which can predict favorable interactions and help focus the synthetic efforts on the most promising candidates. nih.gov By applying these combinatorial strategies, a vast number of analogues of this compound can be prepared and screened to accelerate the discovery of new lead compounds.
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino N Benzyloxy Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Amino-N-(benzyloxy)-acetamide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H-NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, specific chemical shifts (δ) in the ¹H-NMR spectrum correspond to distinct proton environments. For instance, in N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), the presence of two sets of signals in the ¹H-NMR spectrum indicates a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br The methylene (B1212753) groups appear as four singlet signals at 4.34, 4.56, 4.59, and 4.62 ppm, with the protons near the furan (B31954) ring being more shielded than those adjacent to the phenyl ring. scielo.br Similarly, the furan ring protons exhibit two sets of signals at 6.19/6.24 and 6.32/6.35 ppm. scielo.br The integration of these signals, which is double the expected number of protons, further supports the existence of two isomeric forms. scielo.br
In another example, the ¹H-NMR spectrum of N,N-Dimethyl 3-(4-(benzyloxy)phenyl)propanamide shows characteristic signals for the aromatic protons between δ 7.50–7.30 ppm and 7.21–6.88 ppm, a singlet for the benzylic protons at 5.07 ppm, and a triplet for the propanamide methylene groups at 2.61 ppm. rsc.org The presence of rotamers can also be observed in the ¹H-NMR spectra of some derivatives, such as N-Benzyl-N-ethyl-2-(4-hydroxyphenyl)acetamide, which displays two singlets for the benzylic protons (rotamers) at 4.54 & 4.52 ppm. semanticscholar.org
Table 1: Representative ¹H-NMR Spectral Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|---|
| N-Benzyl-N-(furan-2-ylmethyl) acetamide | CDCl₃ | 4.34, 4.56, 4.59, 4.62 (4s, CH₂), 6.19/6.24 (m, furan-H), 6.32/6.35 (m, furan-H) scielo.br |
| N,N-Dimethyl 3-(4-(benzyloxy)phenyl)propanamide | CDCl₃ | 7.50–7.30 (m, 5H, Ar-H), 7.21–7.13 (m, 2H, Ar-H), 6.97–6.88 (m, 2H, Ar-H), 5.07 (s, 2H, OCH₂Ph), 3.02–2.85 (m, 8H, N(CH₃)₂ and CH₂), 2.61 (t, J = 8.0 Hz, 2H, CH₂) rsc.org |
| N-Benzyl-N-ethyl-2-(4-hydroxyphenyl)acetamide | DMSO-d₆ | 9.24 (s, 1H, OH), 7.36 – 6.59 (m, 9H, Ar-H), 4.54 & 4.52 (2s, rotamers, 2H, NCH₂Ph), 3.59 & 3.49 (2s, rotamers, 2H, COCH₂), 3.41 (m, 2H, NCH₂CH₃), 0.99 (m, rotamers, 3H, NCH₂CH₃) semanticscholar.org |
| N-BENZYLACETAMIDE | Not specified | Signals correspond to aromatic protons, methylene protons, and methyl protons. chemicalbook.com |
¹³C-NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. For this compound and its derivatives, the carbonyl carbon of the amide group typically appears in the downfield region of the spectrum.
For example, the ¹³C-NMR spectrum of N,N-Dimethyl 3-phenylpropanamide (B85529) in CDCl₃ shows the carbonyl carbon at δ 172.3 ppm. rsc.org The aromatic carbons of the phenyl group are observed between δ 126.2 and 141.6 ppm, while the aliphatic carbons appear at δ 37.3, 35.6, 35.4, and 31.5 ppm. rsc.org The presence of different substituents on the aromatic ring or modifications to the acetamide side chain leads to predictable shifts in the ¹³C-NMR signals, aiding in structural confirmation.
Table 2: Selected ¹³C-NMR Spectral Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| N,N-Dimethyl 3-phenylpropanamide | CDCl₃ | 172.3 (C=O), 141.6, 128.5, 127.9, 126.2 (Ar-C), 37.3, 35.6, 35.4, 31.5 (Aliphatic C) rsc.org |
| N,N-Dimethyl 3-(4-methylphenyl)propanamide | CDCl₃ | 172.3 (C=O), 138.4, 135.5, 129.1, 128.3 (Ar-C), 37.2, 35.5, 35.4, 30.9 (Aliphatic C), 21.0 (CH₃) rsc.org |
| Benzeneacetamide | Not specified | Signals correspond to the carbonyl carbon, aromatic carbons, and the methylene carbon. nist.gov |
| Acetamide | CDCl₃/DMSO-D₆ | Signals correspond to the carbonyl carbon and the methyl carbon. spectrabase.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for identifying functional groups and conjugated systems within a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The characteristic absorption bands in an IR spectrum correspond to specific functional groups. For this compound and its derivatives, key IR absorptions would include the N-H stretching vibrations of the amino group, the C=O stretching of the amide carbonyl group, and C-N stretching vibrations. The presence of an aromatic ring would also give rise to characteristic C-H and C=C stretching and bending vibrations. nist.govnist.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The absorption of UV or visible light excites electrons to higher energy orbitals. Aromatic rings, such as the benzyl (B1604629) group in this compound, exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm. nih.gov The position and intensity of these bands can be influenced by the presence of substituents on the aromatic ring. For instance, the UV absorption of proteins in the 230–300 nm range is dominated by the aromatic side-chains of tryptophan, tyrosine, and phenylalanine residues. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound and its derivatives, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of the compound. For example, the mass spectrum of N,N-Dimethyl 3-phenylpropanamide shows a molecular ion peak at m/z = 177 [M]⁺. rsc.org
The fragmentation pattern provides a fingerprint of the molecule, revealing information about its structure. The fragmentation of protonated amino acids, for instance, often involves the loss of water (H₂O) and carbon monoxide (CO). nih.gov In the case of sugar chains containing an acetamide group, fragmentation frequently occurs near the acetamide residue. nih.gov The analysis of these fragmentation patterns can help to elucidate the structure of complex derivatives.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is a common method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is dependent on its polarity, with less polar compounds having longer retention times.
A typical mobile phase for the analysis of amino acetamide derivatives might consist of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for MS-compatible applications. sielc.com HPLC methods can be developed to separate the parent compound from any impurities or starting materials. Furthermore, chiral HPLC can be employed to separate enantiomers of chiral derivatives. semanticscholar.org The development of HPLC methods for the simultaneous analysis of biogenic amines and amino acids has also been reported, which can be adapted for the analysis of complex mixtures containing this compound derivatives. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is extensively used for the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. In the context of this compound and its derivatives, LC-MS provides critical information on molecular weight, purity, and fragmentation patterns, which aids in confirming the compound's identity and characterizing its derivatives.
The analysis typically involves injecting a solution of the compound onto an HPLC column, often a reverse-phase column such as a C18. The mobile phase, a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid), is pumped through the column to elute the compound. sielc.com The choice of mobile phase and gradient is optimized to achieve good separation and peak shape. google.com As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized, commonly using Electrospray Ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. mdpi.com
For this compound (C9H12N2O2, Molar Mass: 196.21 g/mol ), a high-resolution mass spectrometer can confirm the molecular formula by providing a highly accurate mass measurement. The positive ion mode would typically show a peak for the protonated molecule [M+H]+ at m/z 197.09. Tandem MS (MS/MS) experiments can be performed by selecting the parent ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions, further confirming the structure. nih.gov
Table 1: Representative LC-MS Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 10 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]+ | m/z 197.09 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
This table presents typical starting parameters for method development and is based on general procedures for analyzing N-acyl amino acids and related small molecules. google.comnih.gov
Chiral Chromatography for Enantiomeric Resolution
Since this compound is derived from the amino acid glycine (B1666218), which is achiral, the parent compound itself does not have enantiomers. However, if the core structure is modified to include a chiral center, for instance, by replacing glycine with a chiral amino acid like alanine (B10760859) (to form 2-Amino-N-(benzyloxy)propanamide), enantiomeric resolution becomes crucial. Chiral chromatography is the primary method for separating enantiomers, allowing for their individual quantification and characterization.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralpak®) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™) are commonly employed for the separation of amino acid derivatives. nih.govsigmaaldrich.com The separation can be performed using normal-phase, polar organic, or reversed-phase modes. researchgate.net
For the enantiomeric resolution of a chiral derivative of this compound, a suitable Chiralpak® or Chirobiotic™ column would be selected. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol (B145695) or isopropanol), is optimized to achieve baseline separation of the enantiomers. nih.gov The detection is usually carried out using a UV detector. The success of the separation is evaluated by calculating the capacity factor (k'), selectivity factor (α), and resolution (Rs). nih.gov An α value greater than 1 is necessary for any separation, with higher values indicating better selectivity between the two enantiomers.
Table 2: Representative Data for Chiral Resolution of a Hypothetical Chiral Derivative
| Parameter | First Eluting Enantiomer | Second Eluting Enantiomer |
|---|---|---|
| Retention Time (tR) | 8.5 min | 10.2 min |
| Capacity Factor (k') | 2.4 | 2.9 |
| Separation Factors | ||
| Selectivity (α) | 1.21 | |
| Resolution (Rs) | >1.5 |
This table illustrates a hypothetical, successful enantiomeric separation on a chiral column (e.g., Chiralpak® IA) with a mobile phase of n-hexane/ethanol. The data demonstrates baseline resolution (Rs > 1.5), which is essential for accurate determination of enantiomeric excess (ee). nih.gov
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and establishing its purity. The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. illinois.eduazom.com
During combustion at high temperatures (around 1000°C), the compound breaks down, and the constituent elements are converted into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2). illinois.edu These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument is calibrated using a standard of known composition, such as acetanilide.
The experimentally measured percentages of C, H, and N are then compared with the theoretical values calculated from the compound's molecular formula. For this compound (C9H12N2O2), the theoretical values are calculated based on its molecular weight of 196.21 g/mol . A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. mdpi.com
Table 3: Elemental Analysis Data for this compound (C9H12N2O2)
| Element | Theoretical % | Experimental % (Representative) |
|---|---|---|
| Carbon (C) | 55.09 | 55.15 |
| Hydrogen (H) | 6.16 | 6.12 |
| Nitrogen (N) | 14.28 | 14.31 |
This table shows the calculated theoretical percentages for this compound and provides a set of representative experimental values that would be considered an acceptable result for compositional verification.
Computational Chemistry and Molecular Modeling Studies of 2 Amino N Benzyloxy Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the molecular properties of 2-Amino-N-(benzyloxy)-acetamide. These calculations provide a quantitative description of its electronic structure and conformational landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict and optimize the geometric and electronic properties of compounds like this compound. cyberleninka.rursc.org This method is instrumental in understanding reactivity patterns and electron distribution, which are key to a molecule's chemical behavior. cyberleninka.ru For acetamide (B32628) derivatives, DFT calculations are often performed using specific basis sets, such as 6-311++G(d,p), to ensure accuracy in determining interatomic distances and electronic parameters. rsc.org The insights gained from DFT facilitate the rational design of molecules with desired properties, potentially streamlining synthetic efforts and minimizing costs. cyberleninka.ru
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov
A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, indicating potential charge transfer interactions within the molecule. nih.govresearchgate.net In related acetamide compounds, FMO analysis has shown that the HOMO and LUMO can be distributed over different parts of the molecule. For instance, in one acetamide derivative, the HOMO orbitals were spread across the molecule except for the methoxy (B1213986) group, while the LUMO orbitals were delocalized over the entire structure except for the CH2 group. researchgate.net This distribution is crucial for predicting how the molecule will interact with other chemical species. The ability to predictably tune these FMO energy levels is a key goal in the design of new functional materials. rsc.org
Table 1: Representative Frontier Molecular Orbital Data for Acetamide Derivatives
| Parameter | Value (eV) | Significance |
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital (electron-donating capability) |
| ELUMO | -1.9 | Energy of the lowest unoccupied molecular orbital (electron-accepting capability) |
| Energy Gap (ΔE) | 4.6 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. mdpi.com The MEP map displays different potential values on the molecular surface, typically using a color scale. Regions of negative potential (usually colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netscispace.com
For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the primary amine, indicating these are sites for hydrogen bonding and electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit positive potential, marking them as sites for nucleophilic interaction. This detailed charge landscape provides a robust prediction of how the molecule will recognize and interact with other molecules, such as biological receptors. mdpi.comscispace.com
Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is often achieved by scanning the potential energy surface (PES) through the systematic rotation of key dihedral angles. nih.govscielo.br For a molecule like this compound, which has several rotatable bonds, multiple low-energy conformers may exist. Identifying the global minimum energy conformer is essential, as it represents the most populated and likely structure of the molecule under given conditions. nih.gov Studies on similar tertiary amides have revealed the existence of multiple stable conformations, which can be in equilibrium in solution. scielo.br This analysis is critical because the specific conformation of a molecule can significantly influence its biological activity and interaction with protein targets.
Molecular Docking Investigations
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. semanticscholar.org This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govabq.org.br
Ligand-protein interaction profiling through molecular docking provides detailed insights into how a molecule like this compound might bind to a biological target. The analysis identifies the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. semanticscholar.orgresearchgate.net The strength of this binding is quantified by a docking score or binding free energy (ΔG), where a more negative value indicates a stronger and more stable interaction. semanticscholar.org
For example, docking studies on various acetamide derivatives have shown their potential to inhibit enzymes by forming key interactions within the active site. nih.gov In one study, an acetamide derivative showed a high binding affinity with a score of -3.27 kcal/mol, forming hydrogen bonds with arginine residues and π-π stacking with a phenylalanine residue. semanticscholar.org Another study on diacylhydrazine derivatives revealed a network of polar contacts and hydrogen bonds involving free -NH2 and carbonyl groups, which were crucial for DNA binding. mdpi.com Such profiling is essential for understanding the structural basis of a ligand's activity and for guiding the design of more potent and selective inhibitors. nih.gov
Table 2: Example of Molecular Docking Results for Acetamide-Based Ligands
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Thymidylate Kinase | N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamide | -3.27 | Arg48, Arg36, Phe66 | Hydrogen Bond, π-π Stacking semanticscholar.org |
| MAO-B | Compound 5c (N-aryl-acetamide) | -9.0 | Tyr326, Cys172 | Hydrogen Bond, Hydrophobic |
| DNA | Compound 9 (Diacylhydrazine) | -8.5 | DG10, DC9 | Hydrogen Bond, Polar Contacts mdpi.com |
Prediction of Binding Affinities and Modes
A critical step in evaluating a compound's therapeutic potential is to predict its binding affinity and mode of interaction with a specific biological target, typically a protein. Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often quantified by a docking score, which estimates the binding free energy.
In studies of compounds structurally related to this compound, such as benzylidene acetamide derivatives, molecular docking has been instrumental in identifying potential inhibitors for enzymes like Staphylococcus aureus thymidylate kinase (SaTMK). For instance, a series of benzylidene acetamide-based ligands were docked into the active site of SaTMK (PDB: 4HLC). The results revealed key interactions, including hydrogen bonding and π-π stacking, with crucial amino acid residues like Arg36, Arg48, and Phe66. semanticscholar.org
While specific docking studies on this compound are not publicly available, the methodology would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant target protein. The resulting docking poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds between the amino and acetamide groups of the ligand and polar residues in the receptor, as well as hydrophobic interactions involving the benzyl (B1604629) group.
Table 1: Illustrative Molecular Docking and Binding Free Energy Data for Benzylidene Acetamide Derivatives against SaTMK
| Compound ID | Glide Score (kcal/mol) | Binding Affinity (MM-GBSA, kcal/mol) | Interacting Residues |
| BP02 | -4.76 | -72.28 | Arg36, Arg48, Phe66 |
| BP10 | -4.61 | N/A | Arg36, Arg48, Phe66 |
| BP13 | N/A | -84.42 | Arg36, Arg48, Phe66 |
| BP16 | -3.27 | -65.80 | Arg36, Arg48, Arg92, Phe66 |
This table presents data for benzylidene acetamide derivatives to illustrate the outputs of molecular docking and MM-GBSA studies. semanticscholar.org N/A indicates that the data was not available in the cited source.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the stability of the ligand-protein complex and the flexibility of both the ligand and the receptor. mdpi.com
For a compound like this compound, an MD simulation would typically be performed on its complex with a target protein, solvated in a water box with ions to mimic physiological conditions. The simulation would reveal how the ligand and protein adapt to each other's presence. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). RMSD measures the average deviation of a selection of atoms over time from a reference structure, indicating the stability of the complex. RMSF, on the other hand, highlights the flexibility of individual residues or parts of the molecule.
In a study on a related benzylidene amino phenyl acetamide derivative, a 100-nanosecond MD simulation was conducted to assess the stability of its complex with the target enzyme. The RMSD of the protein's Cα atoms stabilized, indicating low conformational flexibility, and the RMSF of the binding site residues also showed limited fluctuations, suggesting a stable interaction. semanticscholar.org Such simulations for this compound would be crucial to confirm the stability of its predicted binding mode.
Free Energy Calculation Methods (e.g., MM/PBSA)
To obtain a more accurate estimation of the binding affinity than that provided by docking scores, more rigorous methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are employed. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, receptor, and complex with solvation free energies.
Table 2: Illustrative MM-GBSA Binding Free Energy Components for a Benzylidene Acetamide Derivative (BP16) with SaTMK
| Energy Component | Value (kcal/mol) |
| ΔBind (Binding Free Energy) | -65.80 |
| ΔLipo (Lipophilic Energy) | -28.55 |
| ΔVdW (van der Waals Energy) | -55.10 |
This table illustrates the kind of data obtained from MM-GBSA calculations for a related acetamide derivative. semanticscholar.org The total binding free energy is a sum of various energetic contributions.
In-silico Screening and Virtual Library Design
In-silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.
The scaffold of this compound can serve as a starting point for designing a virtual library of related compounds. By systematically modifying different parts of the molecule (e.g., substituting the benzyl group, altering the amino group), a diverse library of derivatives can be generated. This virtual library can then be screened against a specific target using molecular docking. The top-scoring compounds can be prioritized for synthesis and experimental testing.
This strategy has been successfully applied to other acetamide derivatives. For example, a library of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives was screened to identify novel inhibitors of the hepatitis B virus capsid assembly. nih.gov Similarly, virtual screening of benzimidazole (B57391) derivatives has led to the identification of potential tyrosine kinase inhibitors. chemrevlett.com Designing and screening a virtual library based on this compound could uncover derivatives with enhanced potency and selectivity for a given biological target.
Structure Activity Relationship Sar Investigations of 2 Amino N Benzyloxy Acetamide Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the design of more effective therapeutic agents.
The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. researchgate.net For analogues of 2-Amino-N-(benzyloxy)-acetamide, a wide range of descriptors are typically calculated to capture the structural variations within the series. The process begins with the optimization of the molecular geometries of the compounds, often using quantum mechanical methods. researchgate.net
Descriptors are generally categorized based on the properties they represent:
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polar surface area. The SlogP descriptor is often used in QSAR models. nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Steric and Geometrical Descriptors: These 3D descriptors relate to the volume and shape of the molecule, such as Connolly Accessible Area and Principal Moment of Inertia. researchgate.net
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information on energies (e.g., total energy, HOMO, LUMO) and electronic distribution. researchgate.net
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. Various statistical methods, such as genetic function approximation (GFA) combined with multiple linear regression (MLR), are employed to select a subset of descriptors that have the highest correlation with the biological activity. semanticscholar.org
| Descriptor Class | Examples | Significance in Modeling |
|---|---|---|
| Physicochemical | SlogP, TPSA | Represents lipophilicity and polarity, crucial for membrane permeability. |
| Steric | Connolly Molecular Area (CMA), Principal Moment of Inertia (PMI) | Describes the size and shape of the molecule, influencing receptor binding. researchgate.net |
| Thermodynamic | Total Energy (TE), Van-der Waals Energy (VDWE) | Reflects the stability and potential energy of the molecular conformation. researchgate.net |
| Electronic | Dipole Moment, Partial Charges | Indicates the electronic distribution, which is important for electrostatic interactions. |
The reliability and predictive power of a QSAR model must be rigorously validated using several statistical metrics. nih.gov Validation is performed through both internal and external procedures to ensure the model is robust, stable, and not a result of chance correlation. scielo.brresearchgate.net
Internal Validation: This process assesses the stability of the model using the training set data. The most common method is leave-one-out (LOO) cross-validation. scielo.br In this technique, a model is built with all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound in the dataset. The key statistical parameters are:
Coefficient of Determination (R²): This measures the goodness of fit of the model, with values closer to 1.0 indicating a better fit. researchgate.net A large difference between R² and the cross-validated R² (Q²) can indicate overfitting. scielo.br
Cross-validated R² (Q² or R²cv): This indicates the predictive ability of the model within the training set. A Q² value greater than 0.5 is generally considered acceptable. scielo.br
External Validation: This is a more stringent test of a model's predictive performance, where the model is used to predict the biological activity of an external set of compounds that were not used in model development. researchgate.netnih.gov The predictive R² (R²pred) is calculated for this external test set, and a value greater than 0.6 is often required for a model to be considered predictive. scielo.br
Y-Randomization: This test confirms the robustness of the model by ensuring it is not the result of a chance correlation. The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. For a reliable model, the resulting R² and Q² values for the randomized models should be very low, indicating that the original model is statistically significant and not based on chance. scielo.brresearchgate.net
| Validation Method | Key Parameter | Acceptance Criteria | Purpose |
|---|---|---|---|
| Internal Validation (Cross-Validation) | Q² | > 0.5 | Assesses internal model stability and predictability. scielo.br |
| Goodness of Fit | R² | > 0.6 | Measures how well the model fits the training data. scielo.br |
| External Validation | R²pred | > 0.6 | Evaluates the model's ability to predict new data. scielo.br |
| Y-Randomization | Low R² and Q² for scrambled models | Close to zero | Ensures the model is not due to chance correlation. researchgate.net |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For anticonvulsant agents, which is a primary area of investigation for this compound analogues, several key pharmacophoric features have been identified. nih.gov The chemical diversity of anticonvulsants makes it challenging to define a single universal pharmacophore, but common models have been developed for different classes of compounds. benthamdirect.com
A widely accepted pharmacophore model for anticonvulsant activity includes the following key features:
A Hydrophobic Unit: Often an aryl ring (Ar), which is crucial for binding to hydrophobic pockets in the target receptor or enzyme. researchgate.netresearchgate.net
A Hydrogen Bond Donor/Acceptor (HBD/HBA) Unit: This feature is critical for forming hydrogen bonds with the biological target. researchgate.netresearchgate.net
An Electron Donor Group (D): This group is also involved in interactions with the receptor. researchgate.netresearchgate.net
In 2012, Pandeya modified an earlier concept by adding an electron donor feature to the pharmacophoric model for anticonvulsants. nih.gov This refined model consists of two hydrophobic binding sites, one hydrogen-binding site, and one electron donor site. nih.gov These features are present in many marketed anticonvulsant drugs. nih.gov The N-(benzyloxy)-acetamide moiety itself contains a hydrophobic benzyl (B1604629) group, hydrogen bond donors and acceptors in the amide linkage, and oxygen atoms that can act as electron donors, fitting the general requirements of the anticonvulsant pharmacophore.
Positional and Substituent Effects on Biological Activity
Systematic modification of the substituents on the core structure of this compound is a fundamental strategy in SAR studies to optimize biological activity.
Modifications to the aromatic ring of the benzoyl or benzyloxy moiety can significantly influence the compound's activity. The nature and position of substituents on this phenyl ring affect the electronic and steric properties of the molecule, which in turn impacts its interaction with the biological target.
Studies on related N-benzoyl amino acid and ester derivatives have shown that substituents on the aromatic ring play a critical role in their biological activity. scielo.org.mxjmcs.org.mx For instance, in a series of N-benzoyl valine derivatives, the introduction of methoxy (B1213986) groups on the benzoyl ring influenced their antifungal activity. scielo.org.mx In other research on thieno[2-3-b]pyridine analogues with a 5-benzoyl group, substituents on the phenyl ring of the benzoyl moiety were explored. mdpi.com While a 4-methoxy substituent improved the anti-proliferative activity of benzoyl derivatives, it had a negligible effect on the corresponding alcohol derivatives. mdpi.com Furthermore, research on [4-(benzyloxy)benzoyl]-aminoalkanol derivatives has been conducted to evaluate anticonvulsant activity, indicating the importance of this structural part. researchgate.net These findings suggest that both electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, para), should be systematically investigated to fine-tune the activity of this compound analogues.
The "ethylamino" portion of this compound refers to the 2-amino-acetamide core (-NH2-CH2-CO-). Modifications at this site, including N-alkylation of the primary amine or alteration of the acetamide (B32628) linker, can have a profound impact on activity.
In SAR studies of various anticonvulsants, modifications to the amino group and the adjacent alkyl chain are common strategies. For example, in a series of (arylalkyl)imidazoles, the presence of a small oxygen-containing functional group in the alkylene bridge was found to be important for anticonvulsant properties. researchgate.net Studies on 3-(alkylamino, alkoxy)-1,3,4,5-Tetrahydro-2H-benzo [b] azepine-2-one derivatives also highlight the importance of substitutions on the amino group for anticonvulsant activity. nih.gov For N-benzyl-substituted acetamide derivatives investigated as kinase inhibitors, substitutions on the N-benzyl group were shown to modulate activity, with the unsubstituted N-benzyl derivative being the most potent in that particular series. chapman.educhapman.edu These examples from related compound classes underscore that the primary amine and the acetamide linker in this compound are critical sites for modification to explore the full SAR potential and optimize biological activity.
Role of the 3-Oxy and 4'-Benzylamide Sites in Related Compounds
The anticonvulsant properties of (R)-N-benzyl 2-acetamido-3-methoxypropionamide and its analogues are significantly influenced by modifications at the 3-Oxy and 4'-Benzylamide positions. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that these sites can accommodate certain substitutions while retaining, and in some cases, enhancing biological activity.
Research indicates that both the 3-oxy and the 4'-benzylamide positions can accept nonbulky, hydrophobic groups and maintain pronounced anticonvulsant effects in rodent models. researchgate.netnih.gov For the 3-oxy site, the placement of small, non-polar substituents results in compounds with significant seizure protection, comparable to the parent compound. researchgate.netnih.gov However, the introduction of larger groups at this position generally leads to a decrease in anticonvulsant activity. This loss of activity can be partially offset by incorporating unsaturated moieties at the 3-oxy site. researchgate.netnih.gov
Similarly, the 4'-N'-benzylamide site is sensitive to the electronic properties of its substituents. Studies on primary amino acid derivatives (PAADs) such as (R)-N'-benzyl 2-amino-3-methylbutanamide and (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide revealed that electron-withdrawing groups at the 4'-position tend to retain anticonvulsant activity. nih.gov Conversely, the introduction of electron-donating groups at this site often results in a loss of activity. nih.gov A notable enhancement in activity was observed when a 3-fluorophenoxymethyl group was substituted at the 4'-N'-benzylamide site of (R)-N'-benzyl 2-amino-3-methoxypropionamide, leading to a four-fold increase in potency. nih.gov This highlights the potential for targeted modifications at this position to improve therapeutic efficacy.
The following table summarizes the effects of substitutions at the 3-Oxy site on the anticonvulsant activity of (R)-N-benzyl 2-acetamido-3-methoxypropionamide analogues.
| Compound Analogue (Substitution at 3-Oxy site) | Observation on Anticonvulsant Activity | Reference |
|---|---|---|
| Small, non-polar, non-bulky substituents | Pronounced seizure protection, similar to parent compound | researchgate.netnih.gov |
| Larger moieties | Loss of anticonvulsant activity | researchgate.netnih.gov |
| Unsaturated groups (with larger moieties) | Partial offset of activity loss | researchgate.netnih.gov |
| O-ethyl | Significant activity, but 2-8 fold less active than parent compound | nih.gov |
| O-allyl | Significant activity, but 2-8 fold less active than parent compound | nih.gov |
The table below illustrates the impact of substitutions at the 4'-Benzylamide site on the activity of various primary amino acid derivatives.
| Compound Series | Substitution at 4'-Benzylamide Site | Effect on Anticonvulsant Activity | Reference |
|---|---|---|---|
| (R)-N'-benzyl 2-amino-3-methylbutanamide & (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide | Electron-withdrawing groups | Activity is retained | nih.gov |
| Electron-donating groups | Loss of activity | nih.gov | |
| (R)-N'-benzyl 2-amino-3-methoxypropionamide | 3-Fluorophenoxymethyl group | ~4-fold increase in activity (ED50 = 8.9 mg/kg) | nih.gov |
Stereochemical Considerations in Structure-Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the biological activity of this compound analogues. The spatial orientation of functional groups determines how a molecule interacts with its biological targets, such as enzymes and receptors, meaning that different enantiomers of a chiral drug can have vastly different pharmacological effects.
In the case of anticonvulsant compounds related to this compound, research has shown that the biological activity predominantly resides in a specific stereoisomer. nih.gov Specifically, for N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide) and its analogues, the anticonvulsant properties are primarily associated with the (R)-enantiomer, which corresponds to a D-amino acid configuration. nih.gov This stereospecificity indicates a highly selective interaction with its molecular target.
While detailed mechanistic studies on the specific transporters for this class of compounds are ongoing, findings from related chiral molecules suggest that stereoselective uptake can be a major contributor to the observed differences in the biological activity of isomers. nih.govresearchgate.net For some compounds, only the naturally configured isomers show significant potency, which may be due to their recognition and transport by specific amino acid transport systems in the body. nih.govresearchgate.net This underscores the importance of controlling stereochemistry during the synthesis and development of new therapeutic agents to ensure the desired pharmacological effect.
Rational Design Strategies Based on SAR Data
Structure-activity relationship (SAR) data provides a foundational framework for the rational design of new, more potent, and selective therapeutic agents. zamann-pharma.com By understanding how specific structural modifications influence biological activity, medicinal chemists can make targeted changes to a lead compound to optimize its properties. zamann-pharma.com
For analogues of this compound, SAR findings have guided several rational design strategies. The knowledge that the 3-oxy and 4'-benzylamide sites can tolerate small, non-polar groups has been used to develop novel compounds with retained anticonvulsant activity. researchgate.netnih.gov One specific strategy involves the installation of affinity-based (AB) and chemical reporter (CR) groups at these positions. nih.gov This approach aims to create tool compounds that can be used to identify and study the specific molecular targets in the brain proteome, thereby elucidating the mechanism of action. nih.gov
Furthermore, a "multiple ligand approach" has been successfully applied based on SAR data from the 4'-N'-benzylamide site. nih.gov Recognizing that certain substitutions could enhance potency, researchers rationally incorporated groups like 3-fluorobenzyloxy and 3-fluorophenoxymethyl. nih.gov This led to the development of compounds with significantly improved anticonvulsant activity, in some cases surpassing established drugs like phenytoin. nih.gov These examples demonstrate how systematic SAR analysis enables the transition from initial findings to the deliberate design of superior molecules with enhanced therapeutic potential.
Mechanistic Studies of 2 Amino N Benzyloxy Acetamide S Biochemical Interactions
Molecular Target Identification and Characterization
The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. For derivatives of 2-Amino-N-(benzyloxy)-acetamide, research has pointed towards interactions with specific enzymes and receptors involved in neurological and infectious diseases.
Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. wikipedia.org Enzymes are proteins that act as biological catalysts, speeding up chemical reactions essential for life. wikipedia.org An inhibitor is a molecule that binds to an enzyme and blocks its activity. wikipedia.org
Aminoacyl-tRNA Synthetases (aaRSs): These are essential enzymes that play a critical role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.govnih.gov This function makes them a compelling target for the development of new antimicrobial drugs. nih.gov The aaRSs are divided into two main classes, Class I and Class II, based on their structure and catalytic mechanisms. wikipedia.org While the N-(benzyloxy)acetamide moiety is a component of various biologically active molecules, specific studies detailing the direct inhibitory activity of this compound against aminoacyl-tRNA synthetases are not prominently featured in available research.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is an aspartic acid protease that is a key enzyme in the pathway that generates amyloid-β (Aβ) peptides. nih.govwikipedia.org The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease, making BACE-1 a significant therapeutic target for the condition. nih.govfrontiersin.org Although numerous inhibitors of BACE-1 have been developed, nih.gov literature specifically documenting this compound as a BACE-1 inhibitor is not available. Research has, however, explored how mutations in other proteins, like BIN1, can affect BACE1 recycling and increase beta-amyloid production. nih.gov
N-methyl-D-aspartate (NMDA) receptors are critical ionotropic glutamate (B1630785) receptors in the central nervous system, essential for synaptic transmission and plasticity. frontiersin.org However, their overactivation can lead to excitotoxicity and neuronal damage, implicating them in various neurological disorders. frontiersin.orgelifesciences.org
Studies on benzyloxy benzamide (B126) derivatives have shown potent neuroprotective effects by modulating pathways associated with NMDA receptor signaling. nih.gova-z.lu These derivatives have been found to disrupt the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gova-z.lu This interaction is a key downstream step in the excitotoxic cascade initiated by aberrant NMDA receptor activation. By blocking the PSD95-nNOS association, these compounds can prevent neuronal damage without directly antagonizing the NMDA receptor, which is often associated with undesirable side effects. nih.gova-z.lu
Elucidation of Biochemical Pathway Modulation
The therapeutic effects of compounds are often the result of their ability to modulate specific biochemical pathways. For derivatives of this compound, research points to the modulation of pathways involved in both neuroprotection and antiparasitic activity.
In the context of neuroprotection, benzyloxy benzamide derivatives modulate the excitotoxic pathway downstream of the NMDA receptor. nih.gova-z.lu The key modulated step is the prevention of the PSD95-nNOS complex formation, which is crucial in the cascade leading to neuronal damage in ischemic stroke. nih.gova-z.lu
In the realm of antiparasitic activity, a phenotypic screen of a compound library against Trypanosoma brucei led to the discovery of potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivatives. nih.govnih.gov While the precise molecular target within the parasite for this series was not fully elucidated in the initial studies, the potent activity suggests interference with a critical biochemical pathway essential for the parasite's survival. nih.govnih.gov One of the lead compounds was noted to have off-target activity on the human enzyme CYP3A4, an effect attributed to its primary amine group which was also essential for its antiparasitic action. nih.gov
Cellular Effects and Functional Assays (excluding clinical human trial data)
Functional assays at the cellular level provide critical information about a compound's biological effects. Research on derivatives of this compound has demonstrated significant neuroprotective and antiparasitic activities in various cellular models.
Overactivation of NMDA receptors contributes to neuronal injury in conditions like stroke. nih.gov Research has focused on developing neuroprotective agents that can mitigate this damage. nih.govnih.gov
A series of novel benzyloxy benzamide derivatives were synthesized and evaluated for their neuroprotective capabilities. nih.gova-z.lu In functional assays using primary cortical neurons, these compounds demonstrated significant protection against glutamate-induced excitotoxicity. nih.gova-z.lu The lead compound from this series, named 29 (LY836) , effectively blocked the PSD95-nNOS association in these neurons. Furthermore, in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, compound 29 showed powerful therapeutic effects by reducing the infarct size and neurological deficit scores. nih.gova-z.lu
Human African Trypanosomiasis (HAT), or "Sleeping Sickness," is a severe disease caused by the parasite Trypanosoma brucei. nih.gov Phenotypic screening has identified several derivatives of this compound as potent inhibitors of this parasite.
A medicinal chemistry campaign starting from N-(2-aminoethyl)-N-phenyl benzamides led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.govnih.govresearchgate.net The most potent of these, compound 73 , exhibited an in vitro EC₅₀ of 0.001 µM against T. brucei. nih.govnih.govresearchgate.net This compound was also effective in a mouse model of acute T. brucei infection. nih.govnih.govresearchgate.net
In a separate line of research, adamantane (B196018) derivatives containing the N-(benzyloxy)acetamide structure were also synthesized and tested. Specifically, 2-(4-(Adamant-1-yl)phenoxy)-N-hydroxyacetamide (1c) , which is structurally related through its core chemical scaffold, demonstrated significant activity against the bloodstream form of T. brucei. mdpi.com
**Table 1: In Vitro Antiparasitic Activity of Selected Derivatives against *Trypanosoma brucei***
| Compound Series | Derivative Example | T. brucei Activity (EC₅₀/IC₅₀) | Selectivity Index (SI) vs. L6 cells | Reference |
|---|---|---|---|---|
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Compound 73 | 0.001 µM (EC₅₀) | >1000 | nih.gov |
| Adamantane Arylhydroxamic Acids | Compound 1c | 1.1 µM (IC₅₀) | 17 | mdpi.com |
Note: EC₅₀/IC₅₀ represents the concentration that inhibits parasite growth by 50%. The Selectivity Index (SI) is the ratio of cytotoxicity (IC₅₀ on rat L6 cells) to antiparasitic activity, indicating the compound's specificity for the parasite.
Tyrosine Kinase Inhibition Mechanisms
While direct studies on this compound as a tyrosine kinase inhibitor (TKI) are not prevalent in the reviewed literature, the mechanisms of related compounds provide a framework for its potential activity. Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their inhibition is a key therapeutic strategy. Covalent inhibitors, for instance, can achieve high selectivity by targeting poorly conserved amino acid residues within the ATP binding site of the kinase nih.gov.
The primary mechanism for many TKIs is the competition with adenosine (B11128) triphosphate (ATP) at the catalytic domain of the kinase. By binding to this site, inhibitors prevent the phosphorylation of tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that promote cell proliferation mdpi.com.
Inhibitors are often classified based on their binding mode. Type II inhibitors, for example, are designed to interact with both the hinge region of the kinase and an adjacent allosteric pocket, which is accessible in the inactive (DFG-out) conformation of the enzyme nih.gov. This can confer selectivity for specific kinase subfamilies nih.gov. The molecular structure of potential inhibitors is crucial; studies on benzamide derivatives have shown that substitutions on the benzamide ring significantly affect inhibitory properties, with ortho-substitutions sometimes being unfavorable for binding to the target protein mdpi.com.
| Inhibitor Type | Mechanism of Action | Key Interaction Sites |
| Type I | Competes with ATP in the active (DFG-in) conformation. | Hinge Region, ATP-binding pocket. |
| Type II | Binds to the inactive (DFG-out) conformation, extending into an allosteric site. | Hinge Region, Allosteric Pocket. nih.gov |
| Covalent | Forms an irreversible covalent bond with a specific amino acid residue. | Often a non-conserved cysteine near the active site. nih.gov |
This table summarizes general tyrosine kinase inhibitor mechanisms, which may be relevant for assessing the potential action of this compound.
General Anti-inflammatory and Antimicrobial Mechanisms
The acetamide (B32628) and benzyloxy moieties present in this compound are found in various compounds with established anti-inflammatory and antimicrobial properties.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of many acetamide derivatives is linked to the inhibition of the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a primary mediator of inflammation and pain galaxypub.coarchivepp.com. Molecular docking studies of certain acetamide derivatives have shown that the nitrogen atom of the acetamide group can form crucial hydrogen bonds with amino acids, such as Tryptophan (Trp) 387 and Serine (Ser) 353, within the active site of the COX-2 enzyme galaxypub.co.
Beyond COX inhibition, acetamide derivatives have been shown to exert anti-inflammatory effects by suppressing key pro-inflammatory signaling pathways. Research on novel acetamide derivatives of 2-aminobenzimidazole (B67599) demonstrated an ability to attenuate the transcript levels of several pro-inflammatory mediators, including cytokines and enzymes involved in the inflammatory cascade nih.gov. This suppression can lead to reduced edema, preservation of joint structures in inflammatory models, and restoration of hematological parameters nih.govnih.gov.
| Inflammatory Mediator | Effect of Acetamide Derivatives | Reference |
| COX-2 | Inhibition of enzyme activity. | galaxypub.co |
| TNF-α | Attenuation of mRNA transcript levels. | nih.govnih.gov |
| IL-1β | Attenuation of mRNA transcript levels. | nih.govnih.gov |
| IL-17 | Attenuation of mRNA transcript levels. | nih.gov |
| MMP1 | Attenuation of mRNA transcript levels. | nih.gov |
| NF-κB1 | Attenuation of mRNA transcript levels. | nih.govnih.gov |
This table details inflammatory mediators known to be modulated by various acetamide-containing compounds.
Antimicrobial Mechanisms
The mechanisms by which such compounds act can be diverse. Some amino acid-based antimicrobial agents function by disrupting the bacterial cell membrane, leading to the leakage of cytoplasmic contents and cell death researchgate.net. This mechanism is considered advantageous as it is less likely to induce rapid resistance researchgate.net. Another potential mode of action involves the inhibition of essential bacterial enzymes. Molecular docking studies on certain acetamide derivatives of 2-mercaptobenzothiazole (B37678) suggest they may inhibit bacterial kinases and DNA gyrases, key enzymes for bacterial survival nih.gov. Furthermore, amino acid analogs can act as antagonists in crucial metabolic pathways, such as the d-alanine (B559566) pathway involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall mdpi.comnih.gov.
| Pathogen | Susceptibility to Related Compounds | Proposed Mechanism | Reference |
| Staphylococcus aureus | High | Inhibition of biofilm formation; Membrane disruption. | mdpi.comresearchgate.netnih.gov |
| Bacillus subtilis | High | Not specified. | mdpi.com |
| Listeria monocytogenes | High | Not specified. | mdpi.com |
| Escherichia coli | Moderate | Membrane disruption. | mdpi.comresearchgate.net |
| Acinetobacter baumannii | Moderate | Not specified. | mdpi.com |
| Trypanosoma brucei | High | Unspecified, potent inhibition. | nih.gov |
This table lists pathogens that have shown susceptibility to compounds structurally related to this compound and the proposed mechanisms of action.
Voltage-Gated Ion Channel Modulation
Based on a review of the available scientific literature, there is currently no documented evidence describing the interaction or modulation of voltage-gated ion channels by this compound or its closely related analogs. While voltage-gated sodium and potassium channels are important drug targets, research has not yet established a link between this specific class of acetamide compounds and ion channel activity nih.gov.
Applications in Advanced Organic Synthesis and Material Science
2-Amino-N-(benzyloxy)-acetamide as a Versatile Synthetic Intermediate
This compound serves as a highly adaptable intermediate in organic synthesis, primarily owing to its bifunctional nature. The presence of both a nucleophilic amino group and a benzyloxy-protected hydroxylamine (B1172632) moiety allows for sequential and selective reactions. The benzyloxy group acts as a robust protecting group for the N-hydroxy functionality, which can be readily removed under specific conditions to unveil a reactive hydroxylamino group.
A notable example demonstrating the utility of a closely related analogue, N-(benzyloxy)glycinamide, is in the synthesis of heterocyclic compounds. For instance, N-(benzyloxy)glycinamide hydrochloride has been successfully used as a key intermediate in the preparation of 1-benzyloxy-2(1H)-pyrazinones. oup.com This synthesis highlights the role of the benzyloxyacetamide core in constructing more elaborate molecular frameworks. The general synthetic approach involves the condensation of the N-(benzyloxy)glycinamide with a 1,2-dicarbonyl compound, leading to the formation of the pyrazinone ring system.
The versatility of this intermediate is further underscored by its application in the synthesis of complex pharmaceutical agents. In the development of oxazolidinone antimicrobials, a benzyloxyacetyl chloride was reacted with an amine to form a benzyloxyacetamide linkage within the final complex molecule. google.com This demonstrates the role of the benzyloxyacetamide unit in building the side chains of pharmacologically active compounds.
Use in the Construction of Complex Molecular Architectures
The unique combination of functional groups in this compound makes it an ideal candidate for the synthesis of intricate and biologically significant molecules. The primary amino group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functionalities. Simultaneously, the amide portion of the molecule provides a stable linkage that can be incorporated into larger peptide-like structures or other polymeric chains.
The strategic importance of the benzyloxy group is evident in its role as a protecting group. In multi-step syntheses, the benzyloxy group can shield the N-hydroxy functionality while other transformations are carried out on the amino group or other parts of the molecule. Subsequent deprotection, typically through hydrogenolysis, unmasks the hydroxylamino group, which can then participate in further reactions such as cyclizations or the formation of hydroxamic acids.
An example of a benzyloxyacetamide derivative being used in a biological context is N-γ-phenylpropyl-N-benzyloxyacetamide, which was investigated for its influence on cholesterol levels. scribd.com While not a direct application in constructing a complex architecture, it points to the exploration of benzyloxyacetamide derivatives for their bioactive properties, a field that often involves the synthesis of complex molecular structures to optimize activity.
Integration into Novel Polymer and Material Systems
The incorporation of this compound into polymer backbones or as pendant groups can impart unique properties to the resulting materials. The amino group provides a reactive handle for polymerization reactions, such as polycondensation or addition reactions. For instance, it can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.
While direct studies on the integration of this compound into polymers are not widely documented in public literature, the potential is evident from research on related compounds. The development of facile methods for synthesizing N-phenoxycarbonyl amino acids for direct polymerization underscores the interest in using amino acid-like monomers for creating polypeptides and other advanced biomaterials. The structural similarity of this compound to a protected amino acid suggests its potential utility in this area.
Furthermore, the benzyloxyacetamide moiety could introduce specific functionalities into a material. The presence of the aromatic ring from the benzyl (B1604629) group can enhance thermal stability and influence the material's optical or electronic properties. After polymerization, the benzyloxy groups could potentially be removed to generate materials with pendant hydroxylamino groups, which could be used for cross-linking, surface modification, or for chelating metal ions.
Role in Multi-Component Reactions and Catalysis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The functional groups present in this compound make it a promising candidate for use in such reactions. The primary amino group can participate as the amine component in various MCRs, such as the Ugi or Passerini reactions.
Research on the synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids through Ugi four-component reactions highlights the utility of similar amino amide structures in MCRs. Although this example does not directly involve this compound, it demonstrates the principle of how an amino acetamide (B32628) building block can be effectively employed in the rapid generation of molecular diversity.
Future Research Directions and Unexplored Avenues for 2 Amino N Benzyloxy Acetamide
Development of Novel Synthetic Methodologies
The exploration of any compound's potential is fundamentally linked to the efficiency and versatility of its synthesis. For 2-Amino-N-(benzyloxy)-acetamide, future research should prioritize the development of novel and improved synthetic routes.
Current knowledge, based on analogous chemical transformations, suggests that the synthesis likely involves the coupling of a protected glycine (B1666218) derivative with O-benzylhydroxylamine. However, a documented instance in patent literature reveals that this compound has been utilized as a reactant in the synthesis of 3-(Benzyloxy)-2,4-imidazolidinedione. guidechem.com This indicates its availability and utility as a building block for more complex heterocyclic structures.
Future synthetic research could focus on:
Greener Synthetic Pathways: Investigating the use of more environmentally benign solvents and reagents to reduce the ecological impact of its production.
Flow Chemistry: Exploring the application of continuous flow technologies for a safer, more scalable, and highly controlled production process.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.
Exploration of Undiscovered Biological Activities
The true value of a novel chemical entity often lies in its biological properties. The structural components of this compound are suggestive of several potential, yet unexplored, biological activities. Derivatives of acetamide (B32628) and compounds containing benzyloxy moieties have demonstrated a wide array of pharmacological effects. Future research should therefore systematically screen this compound for various biological activities.
| Potential Biological Activity | Rationale based on Structurally Similar Compounds |
| Antimicrobial | Acetamide derivatives have shown promise as antimicrobial agents. chembuyersguide.com |
| Antioxidant | The presence of the benzyloxy group could contribute to antioxidant properties, a known feature of some acetamide derivatives. epo.org |
| Anti-inflammatory | Certain acetamide derivatives have exhibited potential anti-inflammatory activity. epo.org |
| Antiparasitic | N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei. scribd.com |
| Enzyme Inhibition | The core structure could serve as a scaffold for designing inhibitors of various enzymes, such as histone deacetylases, a target of some N-(2-aminophenyl)benzamide derivatives. |
A comprehensive screening program, employing a battery of in vitro assays, would be the first step in uncovering the potential therapeutic applications of this compound.
Advanced Computational Modeling and AI-Driven Discovery
In the modern era of drug discovery, computational tools play a pivotal role in accelerating research and reducing costs. For this compound, advanced computational modeling and artificial intelligence (AI) can provide significant insights.
Future computational studies could include:
Molecular Docking: Simulating the interaction of this compound with the active sites of various biological targets to predict potential binding affinities and mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of this compound and its potential derivatives with their biological activities.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for its development as a potential therapeutic agent.
AI-Powered Target Identification: Employing machine learning algorithms to analyze large biological datasets and identify novel potential protein targets for this compound. The use of AI can help in discerning complex relationships between molecular structures and biological outcomes that may not be apparent through traditional analysis.
Design of Next-Generation Derivatives with Enhanced Selectivity
Should initial screenings reveal promising biological activity, the next logical step would be the rational design of next-generation derivatives with improved potency and selectivity. The structure of this compound offers multiple points for chemical modification.
Key strategies for derivative design include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring of the benzyloxy moiety to modulate lipophilicity, electronic properties, and steric interactions with the target protein.
Modification of the Amino Group: Acylation or alkylation of the primary amine could lead to derivatives with altered solubility and pharmacokinetic profiles.
Scaffold Hopping: Replacing the core aminoacetamide structure with other bioisosteric groups to explore new chemical space and potentially discover novel mechanisms of action.
The design process should be closely integrated with computational modeling to prioritize the synthesis of compounds with the highest probability of success.
Investigation into Environmental and Sustainable Synthesis Practices
A forward-looking research agenda must consider the environmental impact and sustainability of chemical synthesis. For this compound, this involves exploring greener and more sustainable production methods.
Future research in this area should focus on:
Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, which can lead to higher selectivity, milder reaction conditions, and reduced waste.
Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources rather than petrochemicals.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The principles of green chemistry, such as those applied to the bioproduction of aminobenzoic acid and its derivatives, can serve as a guide for developing sustainable methods for acetamide compounds.
By proactively addressing these environmental and sustainability considerations, the future development of this compound and its derivatives can proceed in a responsible and resource-efficient manner.
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 2-Amino-N-(benzyloxy)-acetamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A validated route includes reacting benzyl alcohol with chloroacetyl chloride to form benzyloxyacetyl chloride, followed by amidation with ammonia or amine derivatives under controlled pH (8–10) and temperature (0–5°C) to yield the target compound. Purification via recrystallization (ethanol/water) ensures high purity .
Key Steps:
Benzyloxyacetyl Chloride Formation: Benzyl alcohol + chloroacetyl chloride (catalyzed by base).
Amidation: Reaction with aqueous ammonia (1:1 molar ratio) at 0–5°C.
Purification: Recrystallization in ethanol.
How is this compound characterized spectroscopically?
Methodological Answer:
Standard characterization employs:
- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- ¹H NMR: Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5 ppm (OCH₂Ph), δ 2.1 ppm (acetamide CH₃).
- Mass Spectrometry: Molecular ion peak at m/z 208.6 (C₉H₁₂N₂O₂) .
Advanced Research Questions
How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding with targets like Tankyrase-1/2 (anticancer relevance). Parameters: grid size 60×60×60 Å, Lamarckian GA algorithm .
- DFT Studies: Calculate HOMO-LUMO gaps (B3LYP/6-311G++(d,p) basis set) to assess reactivity. A smaller gap (<4 eV) suggests higher bioactivity .
- ADMET Prediction: SwissADME evaluates drug-likeness (Lipinski’s Rule of Five compliance) .
Example Finding:
DFT analysis of a similar acetamide derivative showed a HOMO-LUMO gap of 3.8 eV, correlating with kinase inhibition .
What experimental strategies optimize the yield of this compound?
Methodological Answer:
- Reaction Optimization:
- Solvent: Ethanol (polar aprotic) enhances nucleophilicity.
- Temperature: Reflux at 60–70°C for 6 hours improves conversion .
- Catalyst: Triethylamine (5 mol%) accelerates amidation .
- Yield Improvement:
- Stepwise Addition: Slow addition of ammonia minimizes side reactions.
- Workup: Cold filtration reduces impurity carryover .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
